N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)14-10-21-16(18-14)19-15(20)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYUSUSRNWMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyridine-3-carboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyridine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the reaction of appropriate thiazole derivatives with pyridine carboxylic acids. Various synthetic routes have been documented, including the Schotten-Bauman method and other condensation techniques. Characterization of the synthesized compounds is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm their structures and purity .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through standard microbiological methods .
- Antifungal Activity : The compound has also been tested against fungi such as Aspergillus niger and Apergillus oryzae, indicating potential use in treating fungal infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that these compounds inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . The relationship between structural modifications and biological activity has been explored, indicating that specific substituents on the thiazole ring enhance efficacy .
Therapeutic Potential
Given its broad spectrum of biological activities, this compound is being investigated for potential therapeutic applications:
- Cytokine-mediated Diseases : The compound shows promise as a treatment for conditions characterized by excessive cytokine production, such as rheumatoid arthritis and other inflammatory disorders .
- Antitumor Activity : Preliminary studies suggest that thiazole derivatives may possess antitumor properties, warranting further investigation into their use in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine | Structure | Moderate | High |
| N-[4-(methylphenyl)-thiadiazole] | Structure | High | Moderate |
| N-[5-(4-methylphenyl)diazenyl]-thiazole | Structure | Low | High |
This table highlights the varying levels of biological activity across related compounds, indicating that structural modifications can significantly impact therapeutic potential.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Benzoxazole : The replacement of thiazole (S/N) with benzoxazole (O/N) in STK346841 improves solubility but may reduce target affinity due to altered electronic properties .
- Substituent Effects : Fluorine in STK122203 enhances electronegativity and binding stability compared to the methyl group in the parent compound . Halogens (Cl, F) in other analogs improve hydrophobic interactions but may increase toxicity risks .
Key Observations :
- Synthetic Flexibility : Carboxamide derivatives are typically synthesized via coupling reactions, but substituent choice (e.g., chloro vs. fluoro) dictates reagent compatibility .
- Metabolic Stability: Thiazole-containing compounds exhibit superior stability compared to thiazolidinone analogs, which may undergo ring-opening under physiological conditions .
Research Findings and Implications
- Binding Affinity : Molecular dynamics simulations suggest that fluorine-substituted analogs (e.g., STK122203) exhibit stable interactions with BACE1 over 100 ns, outperforming the parent compound .
- Selectivity : Dichloro-pyridine derivatives (e.g., 5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide) show enhanced selectivity for BACE1 over related proteases due to halogen-mediated interactions .
- Clinical Potential: While the parent compound has moderate activity, structural optimization (e.g., halogenation, heterocycle substitution) could improve efficacy and pharmacokinetics for Alzheimer’s therapy .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes various research findings concerning the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 4-methylphenyl thiazole derivatives with pyridine-3-carboxamide. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure. For instance, in a study by Rajurkar et al., several derivatives were synthesized, characterized, and evaluated for their biological activities .
Biological Activity
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal properties. The presence of electron-withdrawing groups on the aromatic ring enhances its activity against various pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| N-[4-(chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | 16 | Antifungal |
| N-[4-(methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | 64 | Antibacterial |
These results suggest that modifications to the aryl group can significantly influence the compound's biological efficacy .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been assessed for anti-inflammatory activity using protein denaturation methods. The ability to inhibit protein denaturation correlates with its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity Results
| Compound | IC50 (µg/mL) | Standard Comparison |
|---|---|---|
| This compound | 58 | Diclofenac (54) |
| N-[4-(chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | 45 | Diclofenac (54) |
The IC50 values indicate that these compounds possess comparable anti-inflammatory activities to established drugs like diclofenac .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of specific substituents on the aryl ring affects both antimicrobial and anti-inflammatory potency. For instance:
- Electron-withdrawing groups (e.g., -Cl, -NO2) enhance antimicrobial activity.
- Electron-donating groups (e.g., -CH3) may reduce activity or have less impact compared to their counterparts.
This relationship is critical for the rational design of new derivatives with improved efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Rajurkar et al. (2015) synthesized a series of thiazole-pyridine derivatives and evaluated their antimicrobial and anti-inflammatory properties. They found that certain substitutions significantly enhanced bioactivity .
- Umesha et al. (2009) investigated pyrazole derivatives with similar structural features and reported notable antitumor and anti-inflammatory activities, suggesting that thiazole-pyridine frameworks could also exhibit such potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, and how do reaction parameters influence yield?
- Methodological Answer : A typical synthesis involves coupling pyridine-3-carboxylic acid derivatives with 2-amino-4-(4-methylphenyl)thiazole precursors. Key parameters include catalyst choice (e.g., copper(I) bromide for Ullmann-type couplings), solvent systems (dimethyl sulfoxide or acetonitrile), and reaction temperature (35–100°C). For example, a two-day reaction at 35°C with cesium carbonate as a base yielded 17.9% product after chromatographic purification . Variations in base strength and reaction time significantly impact intermediate stability and final yield.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar thiazole ring fused with the pyridine-carboxamide moiety. Key stabilizing interactions include N–H···O hydrogen bonds between the carboxamide NH and carbonyl oxygen of adjacent molecules (distance ~2.72 Å) and π-π stacking between aromatic rings (centroid-centroid distance ~3.8 Å). These interactions contribute to the compound’s thermal stability and crystallinity .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity assessment. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (~200–250°C) and melting points (e.g., 104–107°C), which are essential for storage and handling protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., kinase inhibition vs. no activity) across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., ATP concentration, pH) or compound purity. For example, residual solvents (e.g., DMSO) or impurities from incomplete coupling reactions may interfere with enzymatic assays. Validated purity assays (HPLC-MS) and strict adherence to standardized assay protocols (e.g., IC50 determination under uniform ATP levels) are critical. Comparative studies with structural analogs (e.g., trifluoromethyl-substituted derivatives) can isolate substituent-specific effects .
Q. What strategies optimize the synthesis yield of this compound, particularly for scale-up to multi-gram quantities?
- Methodological Answer : Yield optimization requires iterative screening of catalysts (e.g., Pd/C vs. CuBr), solvent polarity (e.g., DMF vs. THF), and microwave-assisted synthesis to reduce reaction time. For instance, replacing cesium carbonate with potassium carbonate in a microwave reactor improved yield from 17.9% to 32% by minimizing side reactions. Scalable purification methods, such as recrystallization over column chromatography, are also critical .
Q. How do computational models predict the binding mode of this compound to protein targets, and how do these predictions align with experimental data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations highlight hydrogen bonding between the carboxamide group and kinase active-site residues (e.g., hinge region Lys33/Glu55). Free energy calculations (MM-PBSA) correlate with experimental IC50 values. Discrepancies arise when crystal structures show alternative binding poses due to protein flexibility, emphasizing the need for ensemble docking approaches .
Q. What role do substituents on the thiazole ring play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : Substituents like the 4-methylphenyl group enhance lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Introducing polar groups (e.g., hydroxyl or amine) on the pyridine ring balances these properties. Metabolic stability assays (e.g., liver microsome studies) show that electron-withdrawing groups (e.g., trifluoromethyl) reduce CYP450-mediated degradation .
Data Contradiction Analysis
Q. Why do some studies report high thermal stability for this compound, while others observe decomposition at lower temperatures?
- Methodological Answer : Thermal stability discrepancies often stem from polymorphic forms or hydration states. SC-XRD data for anhydrous forms show higher melting points (e.g., 107°C), while hydrated forms decompose at lower temperatures (~90°C). Dynamic vapor sorption (DVS) studies can identify hygroscopicity, and TGA-DSC under inert vs. humid conditions clarifies stability profiles .
Methodological Resources
- Synthetic Protocols : Copper-catalyzed coupling , microwave-assisted synthesis .
- Structural Analysis : SC-XRD for hydrogen bonding , π-π interactions .
- Computational Tools : AutoDock Vina for docking , Gaussian for DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
